3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2092818-62-5
VCID: VC11625917
InChI: InChI=1S/C25H19NO5/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C25H19NO5
Molecular Weight: 413.4 g/mol

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid

CAS No.: 2092818-62-5

Cat. No.: VC11625917

Molecular Formula: C25H19NO5

Molecular Weight: 413.4 g/mol

Purity: 90

* For research use only. Not for human or veterinary use.

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid - 2092818-62-5

Specification

CAS No. 2092818-62-5
Molecular Formula C25H19NO5
Molecular Weight 413.4 g/mol
IUPAC Name 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C25H19NO5/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28)
Standard InChI Key OIMGXRSGZSWQMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC5=CC=CC=C54)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Functional Groups

The molecular formula of this compound is C<sub>25</sub>H<sub>19</sub>NO<sub>5</sub>, with a molecular weight of 413.4 g/mol. Its IUPAC name, 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid, reflects three critical structural components:

  • A benzofuran core (1-benzofuran-2-carboxylic acid), which contributes aromaticity and planar rigidity.

  • An Fmoc-protected aminomethyl group ({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl), which serves as a temporary protective moiety for amines.

  • A carboxylic acid group at the 2-position of the benzofuran ring, enabling further functionalization via esterification or amidation .

The canonical SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC5=CC=CC=C54)C(=O)O provides a precise representation of its connectivity.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number2092818-62-5
Molecular FormulaC<sub>25</sub>H<sub>19</sub>NO<sub>5</sub>
Molecular Weight413.4 g/mol
IUPAC Name3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid
Purity≥90%

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, as outlined in patent literature and chemical supplier documentation . A generalized approach includes:

  • Benzofuran Core Construction: Cyclization of substituted phenols or coumaranones under acidic or oxidative conditions to form the benzofuran scaffold.

  • Aminomethylation: Introduction of the aminomethyl group at the 3-position via Mannich reaction or nucleophilic substitution.

  • Fmoc Protection: Reaction of the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine to form the carbamate linkage .

  • Carboxylic Acid Activation: The 2-carboxylic acid group may remain unprotected or be esterified temporarily to prevent side reactions during purification .

Reaction Conditions

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used due to their ability to dissolve both polar and non-polar intermediates .

  • Temperature: Reactions are conducted at 0–25°C to minimize thermal decomposition of the Fmoc group .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields the final product with ≥90% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzofuran formationH<sub>2</sub>SO<sub>4</sub>, 80°C, 6h65–70%
AminomethylationCH<sub>2</sub>O, NH<sub>3</sub>, EtOH, reflux50–60%
Fmoc protectionFmoc-Cl, TEA, DCM, 0°C→rt85–90%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents like DMF and DMSO . The Fmoc group enhances lipophilicity, making it suitable for solid-phase peptide synthesis (SPPS) where organic solvents dominate . Stability studies indicate susceptibility to basic conditions (e.g., piperidine), which cleave the Fmoc group, and prolonged exposure to light, necessitating storage in amber vials at room temperature .

Spectroscopic Data

  • IR (KBr): Strong absorptions at 1720 cm<sup>−1</sup> (C=O, carboxylic acid) and 1695 cm<sup>−1</sup> (C=O, carbamate) .

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.80–7.30 (m, 11H, fluorenyl and benzofuran aromatics), 4.40 (d, 2H, CH<sub>2</sub>N), 4.25 (t, 1H, fluorenyl CH), 3.90 (s, 2H, COOCH<sub>2</sub>).

Future Directions and Research Gaps

While this compound’s synthetic utility is well-established, its biological profile remains underexplored. Future studies should prioritize:

  • In vitro screening against microbial and cancer cell lines to quantify potency.

  • Structure-activity relationship (SAR) studies to assess the impact of the Fmoc group on target binding.

  • Formulation development for enhanced aqueous solubility, potentially via salt formation or nanoencapsulation.

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